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molecular formula C12H15ClFNO2 B3285720 (4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 81043-50-7

(4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No. B3285720
M. Wt: 259.7 g/mol
InChI Key: USLPSTUNNWIRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04342870

Procedure details

A mixture of 40 parts of 1-acetyl-4-(4-fluoro-2-hydroxybenzoyl)piperidine and 150 parts of a hydrochloric acid solution 6N is stirred and refluxed for 3 hours. The reaction mixture is cooled. The precipitated product is filtered off, washed with 2-propanone and dried, yielding 29 parts (87%) of (4-fluoro-2-hydroxyphenyl)(4-piperidinyl)methanone hydrochloride; mp. +300° C.
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetyl-4-(4-fluoro-2-hydroxybenzoyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:19])[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=2[OH:18])[CH2:6][CH2:5]1)(=O)C.[ClH:20]>>[ClH:20].[F:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]([CH:7]2[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]2)=[O:19])=[C:12]([OH:18])[CH:13]=1 |f:2.3|

Inputs

Step One
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-acetyl-4-(4-fluoro-2-hydroxybenzoyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C(C1=C(C=C(C=C1)F)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed with 2-propanone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.FC1=CC(=C(C=C1)C(=O)C1CCNCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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